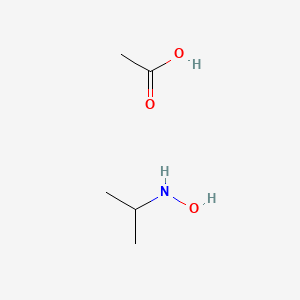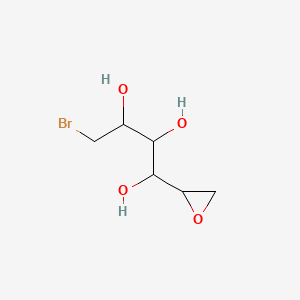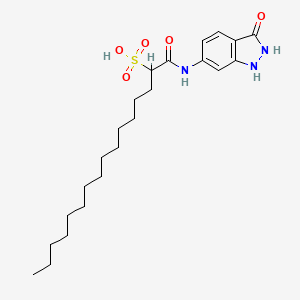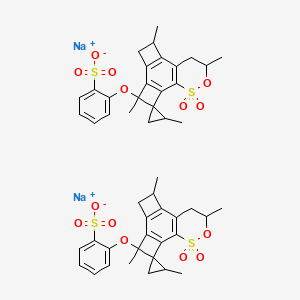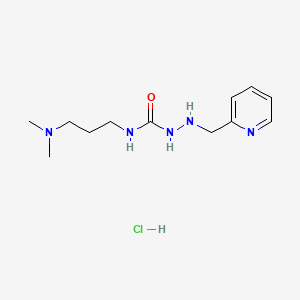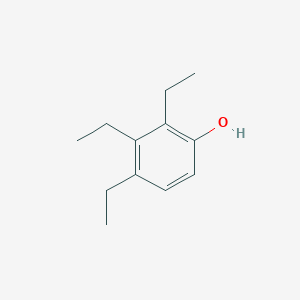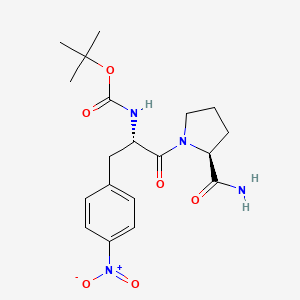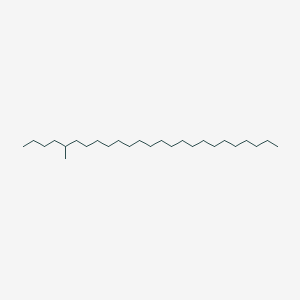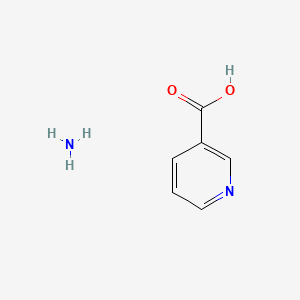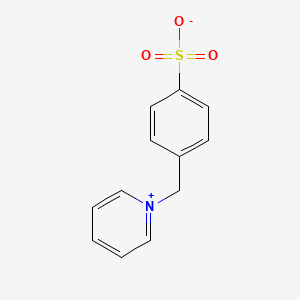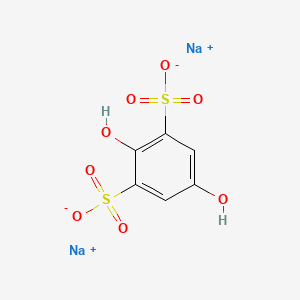
Disodium 2,5-dihydroxybenzene-1,3-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium 2,5-dihydroxybenzene-1,3-disulphonate can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating catechol with sulfuric acid to introduce sulfonic acid groups at the 3 and 5 positions of the benzene ring. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the controlled addition of sulfuric acid to catechol under specific temperature and pressure conditions, followed by neutralization and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2,5-dihydroxybenzene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Disodium 2,5-dihydroxybenzene-1,3-disulphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of disodium 2,5-dihydroxybenzene-1,3-disulphonate involves its ability to scavenge reactive oxygen species (ROS). The compound interacts with ROS, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is primarily due to the presence of hydroxyl groups that can donate electrons to neutralize free radicals .
Comparación Con Compuestos Similares
Disodium 2,5-dihydroxybenzene-1,3-disulphonate is unique due to its dual hydroxyl and sulfonate groups, which confer both antioxidant and metal-chelating properties. Similar compounds include:
Disodium 4,5-dihydroxy-1,3-benzenedisulfonate: Structurally similar but with different substitution patterns.
Tiron (disodium 4,5-dihydroxybenzene-1,3-disulfonate): Known for its metal-chelating properties.
Catechol (1,2-dihydroxybenzene): Lacks sulfonate groups but shares the hydroxyl groups.
These compounds share some properties but differ in their specific applications and reactivity due to the presence or absence of sulfonate groups .
Propiedades
Número CAS |
93840-62-1 |
|---|---|
Fórmula molecular |
C6H4Na2O8S2 |
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
disodium;2,5-dihydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.2Na/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
Clave InChI |
XYYHOGSZZTXVFK-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



